Emtricitabine
Overview
Description
Synthesis Analysis
An improved method was developed to prepare cis (-)nucleosides, such as lamivudine and emtricitabine. A solvent and catalyst-free reaction was developed, with reduced reaction times to afford high yields of the key 5-hydroxy oxathiolane intermediate .Molecular Structure Analysis
Emtricitabine is a cytosine analog that works as a nucleoside reverse transcriptase inhibitor (NRTI). The chemical structure is 5-Fluoro-1-[2R,5S)-2-(hydroxymethyl)-[1,3]oxathiolane-5-yl]cytosine (FTC). It has a similar chemical structure to lamivudine .Chemical Reactions Analysis
Emtricitabine, along with the other drugs in the nucleoside reverse transcriptase inhibitor (NRTI) category, interacts with mitochondrial DNA polymerase, causing myopathy and neuropathy . A palmitoylated prodrug of emtricitabine (FTC) was synthesized to extend the drug’s half-life, antiretroviral activities, and biodistribution .Physical And Chemical Properties Analysis
Emtricitabine is an organofluorine compound that is 5-fluorocytosine substituted at the 1 position by a 2- (hydroxymethyl)-1,3-oxathiolan-5-yl group (2R,5S configuration). It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. Its molecular formula is C8H10FN3O3S and its molecular weight is 247.25 g/mol .Scientific Research Applications
1. HIV Infection Management
- Emtricitabine is extensively used in the treatment of HIV infection. It is effective in reducing and maintaining suppression of viral load in adults, both ART-naive and those experienced in antiretroviral therapy (ART) (Frampton & Perry, 2005).
- It forms a component of preferred initial HIV combination therapy regimens, often used in place of lamivudine. This is due to its efficacy in maintaining virological response rates (Frampton & Perry, 2005).
2. Hepatitis B Treatment
- Emtricitabine is also utilized in the treatment of hepatitis B virus. It has shown significant histologic, virologic, and biochemical improvement in patients with chronic HBV, both positive and negative for hepatitis Be (HBe) antigen (Lim et al., 2006).
3. Pharmacokinetic and Pharmacodynamic Properties
- Studies have investigated emtricitabine's pharmacokinetic and pharmacodynamic characteristics, indicating its suitability for once-daily dosing in HIV treatment. These properties include a long mean plasma elimination half-life and a high rate of virological suppression (Wang et al., 2004).
4. Reproductive Toxicology Profile
- Emtricitabine has been studied for its reproductive and developmental toxicology. It has demonstrated a favorable pre-clinical reproductive safety profile, not affecting fertility, sperm count, or early embryonic development in animal models (Szczech et al., 2003).
5. Combination Therapy
- In combination therapies, emtricitabine has been used with other antiretroviral agents like tenofovir and rilpivirine, showing high rates of virological suppression and safety advantages (Gallant et al., 2016).
Safety And Hazards
Emtricitabine may cause a serious condition called lactic acidosis. Early symptoms of lactic acidosis may get worse over time and this condition can be fatal. Emtricitabine may increase your risk of certain infections or autoimmune disorders by changing the way your immune system works. Symptoms may occur weeks or months after you start treatment with emtricitabine . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
properties
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPYNMVSIKCOC-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040129 | |
Record name | Emtricitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Emtricitabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
About 1.12X10+6 mg/L in water at 25 °C, 2.00e+00 g/L | |
Record name | Emtricitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | EMTRICITABINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Emtricitabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Emtricitabine is a cytidine analog which, when phosphorylated to emtricitabine 5'-triphosphate, competes with deoxycytidine 5'-triphosphate for HIV-1 reverse transcriptase. As HIV-1 reverse transcriptase incorporates emtricitabine into forming DNA strands, new nucleotides are unable to be incorporated, leading to viral DNA chain termination. Inhibition of reverse transcriptase prevents transcription of viral RNA into DNA, therefore the virus is unable to incorporate its DNA into host DNA and replicate using host cell machinery. This reduces viral load., Emtricitabine, a synthetic nucleoside analog of cytosine, is phosphorylated by cellular enzymes to form emtricitabine 5'-triphosphate. Emtricitabine 5'-triphosphate inhibits the activity of the HIV-1 reverse transcriptase by competing with the natural substrate deoxycytidine 5'-triphosphate and by being incorporated into nascent viral DNA which results in chain termination. Emtricitabine 5'-triphosphate is a weak inhibitor of mammalian DNA polymerase alpha, beta, epsilon and mitochondrial DNA polymerase gamma. | |
Record name | Emtricitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00879 | |
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Record name | EMTRICITABINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Emtricitabine | |
Color/Form |
White to off white powder, White solid from ether and methanol | |
CAS RN |
143491-57-0, 143491-54-7 | |
Record name | Emtricitabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143491-57-0 | |
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Record name | Racivir | |
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Record name | Emtricitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491570 | |
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Record name | Emtricitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00879 | |
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Record name | Emtricitabine | |
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Record name | 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.945 | |
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Record name | EMTRICITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70B4ETF4S | |
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Record name | EMTRICITABINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS8902U4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EMTRICITABINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Emtricitabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136-138, 136-140 °C, 136 - 140 °C | |
Record name | Emtricitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EMTRICITABINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Emtricitabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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